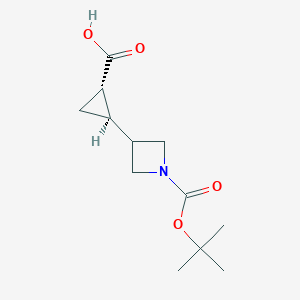
(1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring and an azetidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring makes it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopropane-1-carboxylic acid and azetidine derivatives.
Protection of Azetidine: The azetidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected azetidine is then coupled with cyclopropane-1-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially after deprotection of the Boc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Cyclopropane derivatives with additional oxygen functionalities.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Applications in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group can be removed under acidic conditions, revealing the active azetidine moiety, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement, potentially leading to different biological activity.
Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Azetidine derivatives: Compounds with variations in the azetidine ring or different protecting groups.
Uniqueness
The unique combination of the cyclopropane ring and the Boc-protected azetidine moiety in (1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(1S,2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
ORZOKDMZSYZMLD-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)[C@H]2C[C@@H]2C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



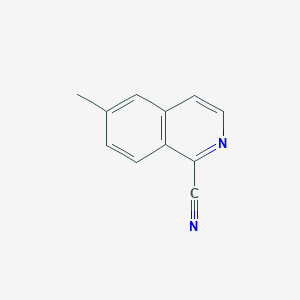
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
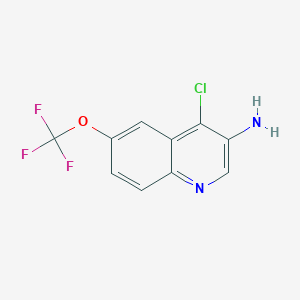
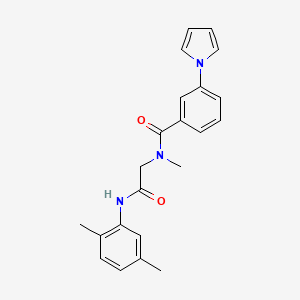
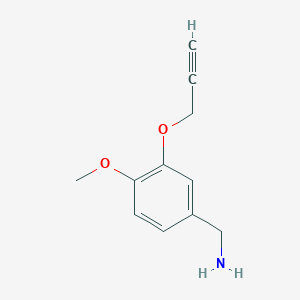
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
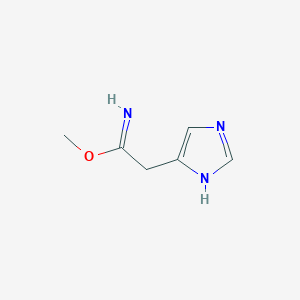
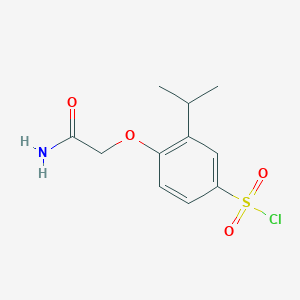
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
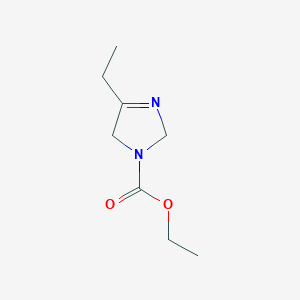
![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)
